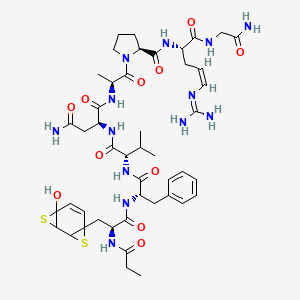

1-Deamino-4-val-8-arg-vasopressin

説明

BenchChem offers high-quality 1-Deamino-4-val-8-arg-vasopressin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Deamino-4-val-8-arg-vasopressin including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

51980-16-6 |

|---|---|

分子式 |

C46H65N13O11S2 |

分子量 |

1040.2 g/mol |

IUPAC名 |

(2S)-N-[(2S)-1-[(2S)-2-[[(Z,2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopent-4-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(7-hydroxy-3,8-dithiatricyclo[5.1.0.02,4]oct-5-en-4-yl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide |

InChI |

InChI=1S/C46H65N13O11S2/c1-5-33(62)54-29(21-45-15-16-46(70)36(72-46)35(45)71-45)40(66)56-27(19-25-11-7-6-8-12-25)39(65)58-34(23(2)3)42(68)57-28(20-31(47)60)38(64)53-24(4)43(69)59-18-10-14-30(59)41(67)55-26(13-9-17-51-44(49)50)37(63)52-22-32(48)61/h6-9,11-12,15-17,23-24,26-30,34-36,70H,5,10,13-14,18-22H2,1-4H3,(H2,47,60)(H2,48,61)(H,52,63)(H,53,64)(H,54,62)(H,55,67)(H,56,66)(H,57,68)(H,58,65)(H4,49,50,51)/b17-9-/t24-,26-,27-,28-,29-,30-,34-,35?,36?,45?,46?/m0/s1 |

InChIキー |

KTPUTUVNZXFASQ-OXRKDOEDSA-N |

異性体SMILES |

CCC(=O)N[C@@H](CC12C=CC3(C(C1S2)S3)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C/C=C\N=C(N)N)C(=O)NCC(=O)N |

正規SMILES |

CCC(=O)NC(CC12C=CC3(C(C1S2)S3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)N5CCCC5C(=O)NC(CC=CN=C(N)N)C(=O)NCC(=O)N |

製品の起源 |

United States |

The Genesis of Selectivity: A Technical History of [1-deamino, 4-valine]-8-D-arginine-vasopressin (dVDAVP)

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: The Quest to Tame a Multifaceted Hormone

The neurohypophysial hormone arginine vasopressin (AVP) is a nonapeptide critical to the regulation of water balance and vascular tone.[1] Its potent physiological effects are, however, a double-edged sword in clinical applications. Mediated by at least two primary receptor subtypes, V1a and V2, AVP simultaneously induces vasoconstriction (pressor effect) and promotes renal water reabsorption (antidiuretic effect).[1][2][3] This lack of receptor selectivity, coupled with a short biological half-life, presented significant challenges for therapeutic use, often leading to undesirable cardiovascular side effects when only an antidiuretic response was sought.[4] This guide chronicles the developmental journey of a key synthetic analog, [1-deamino, 4-valine]-8-D-arginine-vasopressin (dVDAVP), a molecule engineered to overcome the limitations of its natural predecessor and exemplify the power of targeted chemical modification in drug design.

The Native Template: Arginine Vasopressin and Its Limitations

Native AVP is a cyclical peptide hormone synthesized in the hypothalamus and released from the posterior pituitary.[1] Its primary functions are to regulate extracellular fluid volume and osmolarity.[1][4]

-

V1a Receptors: Located on vascular smooth muscle cells, their activation by AVP initiates a Gq-protein coupled pathway, leading to an increase in intracellular calcium and subsequent vasoconstriction.[1][2][3]

-

V2 Receptors: Primarily found on the basolateral membrane of renal collecting duct cells, these Gs-protein coupled receptors, when activated, trigger a cascade that results in the insertion of aquaporin-2 water channels into the apical membrane, dramatically increasing water reabsorption.[1][3][4][5]

The clinical utility of exogenous AVP was hampered by its rapid enzymatic degradation and its non-selective, potent pressor activity, making the development of analogs with enhanced stability and receptor selectivity a paramount goal for researchers.

Rational Design and Synthesis: Crafting a Selective V2 Agonist

The development of dVDAVP, a highly potent and specific antidiuretic agent, was a triumph of structure-activity relationship (SAR) studies.[6] Its synthesis, achieved through solid-phase peptide synthesis, incorporated three critical modifications to the native AVP backbone.[7][8]

-

Deamination at Position 1: The removal of the amino group from the N-terminal hemicysteine residue (to form 3-mercaptopropionic acid) confers significant resistance to degradation by aminopeptidases. This single modification dramatically prolongs the peptide's biological half-life.

-

Substitution of Valine at Position 4: Replacing the native glutamine with a valine residue at position 4 was a key step in enhancing the antidiuretic-to-pressor selectivity.

-

Introduction of a D-isomer at Position 8: The substitution of the naturally occurring L-arginine with its stereoisomer, D-arginine, profoundly diminishes the molecule's affinity for the V1a receptor, effectively silencing its vasopressor activity while maintaining, and even enhancing, its potent antidiuretic function.

These combined modifications resulted in dVDAVP, an analog with a highly desirable pharmacological profile: potent, selective, and long-lasting antidiuretic action.[6][7]

Caption: Key structural modifications transforming AVP into dVDAVP.

Mechanism of Action: The V2 Receptor Signaling Pathway

dVDAVP exerts its potent antidiuretic effect through selective agonism of the V2 receptor.[9][10] The binding of dVDAVP to the V2 receptor on renal collecting duct cells initiates a well-defined signaling cascade.

-

Receptor Activation: dVDAVP binds to the V2 receptor, a Gs-protein-coupled receptor (GPCR).

-

G-Protein Activation: This binding event causes a conformational change in the receptor, activating the associated heterotrimeric Gs protein.

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[2]

-

PKA Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).

-

Aquaporin-2 Translocation: PKA then phosphorylates key substrates, leading to the translocation of vesicles containing aquaporin-2 (AQP2) water channels to the apical (luminal) membrane of the cell.[5]

-

Water Reabsorption: The insertion of AQP2 channels into the membrane creates a pathway for water to move from the urine back into the bloodstream, thereby concentrating the urine and conserving body water.[4][5]

Caption: The V2 receptor signaling cascade initiated by dVDAVP.

Experimental Validation: Protocols and Pharmacological Data

The characterization of dVDAVP involved rigorous preclinical testing to quantify its biological activity and selectivity.

Experimental Workflow: A Paradigm for Analog Characterization

The process of validating a novel vasopressin analog like dVDAVP follows a structured workflow designed to assess its synthesis, purity, and biological activity in a systematic manner.

Caption: Standardized workflow for novel vasopressin analog validation.

Key Experimental Protocols

-

Solid-Phase Peptide Synthesis: This foundational technique involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support. Following assembly, the peptide is cleaved from the resin and deprotected.

-

Antidiuretic Assay: Typically performed in conscious, water-loaded rats (often using the Brattleboro rat model, which has hereditary central diabetes insipidus). The analog is administered, and urine volume and osmolality are measured over time to determine the potency and duration of the antidiuretic effect.[11]

-

Vasopressor Assay: Conducted in anesthetized rats. The analog is administered intravenously, and changes in arterial blood pressure are continuously monitored to quantify the pressor response.[11]

Comparative Pharmacological Data

The success of dVDAVP's design is evident when its activity is compared to native AVP and its close, clinically established relative, desmopressin (dDAVP).

| Compound | Key Modifications | Relative Antidiuretic Potency (V2) | Relative Pressor Potency (V1a) | Antidiuretic/Pressor Selectivity Ratio |

| Arginine Vasopressin (AVP) | (Native Peptide) | 1 | 1 | ~1 |

| Desmopressin (dDAVP) | Deamino-1, D-Arg-8 | High | Very Low | ~2000-4000[12] |

| dVDAVP | Deamino-1, Val-4, D-Arg-8 | Very High[6][7] | Extremely Low[10] | Significantly Increased over AVP |

Note: Exact numerical potency values for dVDAVP vary across studies, but its profile consistently shows exceptionally high antidiuretic activity with negligible pressor effects.

Legacy and Broader Impact

The development of dVDAVP was a landmark achievement. While its close analog, desmopressin (dDAVP), became the more widely adopted clinical agent for treating central diabetes insipidus, nocturnal enuresis, and certain bleeding disorders like mild hemophilia A and von Willebrand disease, the research into dVDAVP was crucial.[9][13][14][15][16] It further validated the SAR principles that deamination at position 1 and D-isomerization at position 8 were key to creating stable, selective V2 agonists. The substitution at position 4 in dVDAVP provided additional insights into fine-tuning receptor affinity and selectivity.[10]

These pioneering molecules transformed the management of several conditions, offering a therapeutic option that provides targeted antidiuresis without the risks of hypertension.[15] Furthermore, dVDAVP and its relatives have served as invaluable pharmacological tools, enabling researchers to probe the function of the V2 receptor and its downstream pathways with high precision. The principles established during their development continue to inform the design of novel peptide and non-peptide receptor agonists and antagonists today.[10][17]

Conclusion

The history of [1-deamino, 4-valine]-8-D-arginine-vasopressin is a compelling narrative of rational drug design. By systematically modifying the native vasopressin structure, scientists created a highly potent and selective V2 receptor agonist with a prolonged duration of action. This work not only provided a powerful new tool for research but also reinforced the foundational strategies that led to a new class of therapeutics for managing disorders of water balance and hemostasis. The journey of dVDAVP serves as a definitive case study in the translation of fundamental biochemical knowledge into targeted therapeutic innovation.

References

-

CV Pharmacology. Vasopressin Analogs. [Link]

-

Manning, M., et al. (1973). Solid phase synthesis of (1-deamino,4-valine)-8-D-arginine-vasopressin (DVDAVP), a highly potent and specific antidiuretic agent possessing protracted effects. Journal of Medicinal Chemistry, 16(9), 975-8. [Link]

-

Manning, M., et al. (1973). Solid phase synthesis of [1-deamino,4-valine]-8-D-arginine-vasopressin (DVDAVP), a highly potent and specific antidiuretic agent possessing protracted effects. Journal of Medicinal Chemistry. [Link]

-

Krása, M., et al. (2020). Discovery of Potent, Selective, and Short-Acting Peptidic V2 Receptor Agonists. Journal of Medicinal Chemistry. [Link]

-

Gris, J. C., et al. (2008). Identification of novel selective V2 receptor non-peptide agonists. Journal of Medicinal Chemistry. [Link]

-

Chan, W. Y., et al. (1995). Discovery and design of novel and selective vasopressin and oxytocin agonists and antagonists: the role of bioassays. Annals of the New York Academy of Sciences. [Link]

-

Manning, M., et al. (1977). [1-deaminopenicillamine,4-valine]-8-D-arginine-vasopressin, a highly potent inhibitor of the vasopressor response to arginine-vasopressin. Journal of Medicinal Chemistry, 20(9), 1228-30. [Link]

-

Pharma N Me. (2025). Pharmacology of Desmopressin Acetate (DDAVP); Pharmacokinetics, Mechanism of Action, Uses, Effect. YouTube. [Link]

-

Mannucci, P. M. (2008). Desmopressin: an historical introduction. Haemophilia, 14 Suppl 1, 1-4. [Link]

-

Deranged Physiology. (2023). Pharmacology of vasopressin and its analogues. [Link]

-

Wikipedia. Vasopressin. [Link]

-

Drugs.com. DDAVP Tablets: Package Insert / Prescribing Information. [Link]

-

Dhaese, S., et al. (2020). Vasopressin and its analogues in shock states: a review. Annals of Intensive Care, 10(1), 8. [Link]

-

Manning, M., et al. (1973). Solid Phase Synthesis of [ 1-Deamino,4-valine]-8-D-arginine-vasopressin (DVDAVP), a highly potent and specific antidiuretic agent. Journal of Medicinal Chemistry. [Link]

-

Gwarda, M., et al. (2022). Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides. Molecules, 27(6), 1965. [Link]

-

Drugs.com. DDAVP: Package Insert / Prescribing Information / MOA. [Link]

-

LITFL. (2024). Desmopressin (DDAVP). [Link]

-

World Federation of Hemophilia. DESMOPRESSIN (DDAVP). [Link]

-

Mannucci, P. M. (1997). Desmopressin (DDAVP) in the Treatment of Bleeding Disorders: The First 20 Years. Blood, 90(7), 2515-2521. [Link]

-

Wikipedia. Desmopressin. [Link]

-

Mannucci, P. M., et al. (1977). 1-Deamino-8-d-arginine vasopressin: a new pharmacological approach to the management of haemophilia and von Willebrands' diseases. The Lancet, 1(8017), 869-72. [Link]

Sources

- 1. CV Pharmacology | Vasopressin Analogs [cvpharmacology.com]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Vasopressin and its analogues in shock states: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Vasopressin - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Solid phase synthesis of (1-deamino,4-valine)-8-D-arginine-vasopressin (DVDAVP), a highly potent and specific antidiuretic agent possessing protracted effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of Potent, Selective, and Short-Acting Peptidic V2 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and design of novel and selective vasopressin and oxytocin agonists and antagonists: the role of bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [1-deaminopenicillamine,4-valine]-8-D-arginine-vasopressin, a highly potent inhibitor of the vasopressor response to arginine-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. litfl.com [litfl.com]

- 13. Desmopressin: an historical introduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. www1.wfh.org [www1.wfh.org]

- 15. ashpublications.org [ashpublications.org]

- 16. 1-Deamino-8-d-arginine vasopressin: a new pharmacological approach to the management of haemophilia and von Willebrands' diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of novel selective V2 receptor non-peptide agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for dissolving 1-Deamino-4-val-8-arg-vasopressin for in vivo studies

Application Note: Protocol for the Dissolution and Administration of 1-Deamino-4-valine-8-D-arginine Vasopressin (dVDAVP)

Introduction & Scientific Context

1-Deamino-4-valine-8-D-arginine vasopressin (dVDAVP) is a synthetic structural analog of arginine vasopressin (AVP).[1] Unlike endogenous AVP, which stimulates both V1a (vasoconstriction) and V2 (antidiuresis) receptors, dVDAVP is modified to be a highly selective and potent V2 receptor agonist .[1]

The structural modifications—deamination of the N-terminal cysteine (Mpa) and substitution of glutamine with valine at position 4—dramatically enhance its antidiuretic specificity while virtually eliminating vasopressor activity.[1] This makes dVDAVP an indispensable tool for isolating renal collecting duct signaling pathways (V2R

Critical Warning: dVDAVP is often confused with dDAVP (Desmopressin) .[1] While both are V2 agonists, dVDAVP exhibits distinct potency and kinetic profiles.[1] Verify the CAS number (43157-23-9 ) and sequence (Mpa-Tyr-Phe-Val-Asn-Cys-Pro-D-Arg-Gly-NH₂ ) before proceeding.[1]

Pre-Formulation Checklist

Before breaking the seal on the lyophilized vial, verify the physicochemical properties to ensure the chosen vehicle is compatible with your study's route of administration.

| Property | Specification | Experimental Implication |

| Molecular Weight | ~1040.22 Da | Use molar calculations for precise receptor occupancy studies.[1] |

| Solubility | Hydrophilic (Water Soluble) | Dissolves readily in pure water; salt sensitivity at high concentrations.[1] |

| Isoelectric Point (pI) | ~8.0 - 9.0 (Basic) | Avoid highly alkaline buffers which may cause precipitation or hydrolysis.[1] |

| Appearance | White Lyophilized Powder | If the powder is yellow or caked, do not use (indicates moisture damage).[1] |

| Hygroscopicity | High | Crucial: Equilibrate vial to room temperature before opening to prevent condensation.[1] |

Materials & Reagents

-

Active Pharmaceutical Ingredient (API): dVDAVP (Sequence: Mpa-Tyr-Phe-Val-Asn-Cys-Pro-D-Arg-Gly-NH₂).[1]

-

Primary Solvent: Sterile Water for Injection (WFI) or HPLC-grade water (Endotoxin-free).[1]

-

Vehicle (Diluent): 0.9% Sterile Saline (NaCl).[1]

-

Labware:

Step-by-Step Dissolution Protocol

This protocol uses a Two-Phase Dissolution Strategy (Stock

Phase 1: Preparation of Master Stock Solution (1 mg/mL)

-

Equilibration: Remove the dVDAVP vial from -20°C storage and allow it to sit at room temperature for 30 minutes inside a desiccator. Causality: Opening a cold vial introduces atmospheric moisture, causing hydrolysis.[1]

-

Solvent Addition: Add 1.0 mL of Sterile Water directly to the 1 mg vial.

-

Note: Do not use Saline (PBS/NaCl) for the initial dissolution.[1] High ionic strength can occasionally cause "salting out" or aggregation in concentrated peptide steps.

-

-

Dissolution: Gently swirl or invert the vial. DO NOT VORTEX.

-

Visual QC: Hold the vial against a dark background. The solution must be perfectly clear. If particulates persist, sonicate briefly (5-10 seconds) in a water bath.[1]

-

Aliquoting: Immediately divide the stock into 50 µL aliquots in LoBind tubes. Flash freeze in liquid nitrogen and store at -80°C.

Phase 2: Preparation of Working Solution (In Vivo Ready)

Target Dose Example: 1 µg/kg for a 250g rat (Total dose: 0.25 µg).[1] Injection Volume: 100 µL.

-

Thaw: Thaw one 50 µL stock aliquot (1 mg/mL) on ice.

-

Dilution Calculation:

-

Mixing:

-

Add 3990 µL of 0.9% Sterile Saline to a sterile tube.

-

Add 10 µL of Stock Solution .

-

Invert gently to mix.

-

-

Sterilization (Optional but Recommended): Pass the working solution through a 0.22 µm PVDF filter.[1]

-

Note: Pre-wet the filter with saline to prevent peptide loss in the filter membrane.

-

Workflow Visualization

Figure 1: Preparation & Administration Workflow

Caption: Logical flow from lyophilized powder handling to in vivo administration, emphasizing critical control points (QC).

[1]

Mechanism of Action & Physiological Pathway

Understanding the pathway ensures the researcher selects the correct endpoints (e.g., Urine Osmolality, AQP2 translocation).[1]

Figure 2: Renal Signaling Pathway (V2 Receptor)

Caption: dVDAVP selectively activates V2R, triggering the cAMP-PKA cascade and AQP2 apical insertion.[1]

[1]

Quality Control: A Self-Validating System

To ensure data integrity, implement these checkpoints:

-

The "Schlieren" Test: When mixing the stock, look for "Schlieren lines" (wavy refraction lines).[1] Their disappearance indicates full dissolution.

-

pH Verification: Spot-check the Working Solution pH using a micro-strip. It should be pH 6.5 – 7.4 .[1] If pH < 5.0 (due to degraded water) or > 8.0, do not inject; it causes injection site necrosis and peptide instability.[1]

-

Positive Control: In your first cohort, verify activity by measuring Urine Osmolality 2 hours post-injection.[1] A successful dVDAVP injection must significantly increase osmolality (>1000 mOsm/kg H₂O in rats) compared to vehicle.[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation in Stock | pH is near isoelectric point or "Salting Out".[1] | Add 10-20 µL of 10% Acetic Acid to shift pH slightly acidic.[1] |

| Low In Vivo Efficacy | Adsorption to plasticware. | Switch to LoBind tubes; add 0.1% BSA (if experimental design permits). |

| Injection Site Inflammation | Hypotonic or Hypertonic vehicle.[1] | Ensure final dilution is in 0.9% Saline, not pure water.[1] |

References

-

Manning, M., et al. (1973).[1][5][6] "Solid phase synthesis of [1-deamino,4-valine]-8-D-arginine-vasopressin (DVDAVP), a highly potent and specific antidiuretic agent possessing protracted effects."[1][5][6] Journal of Medicinal Chemistry.

-

MedChemExpress. (2023).[1] "Product Datasheet: [Deamino-4-valine, 8-D-arginine]-Vasopressin." MCE Catalog.

-

Sigma-Aldrich. (2023).[1] "Peptide Solubility and Storage Guidelines." Technical Support.

-

Tocris Bioscience. (2023).[1] "Vasopressin Receptor Agonists and Antagonists." Scientific Reviews.

Sources

- 1. synthetic (organic), ≥95% (HPLC), vasopressin receptor agonist, powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. Stability of Diluted Desmopressin Acetate Intranasal Solution at 0.01 mg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stability and perfusion studies of Desmopressin (dDAVP) and prodrugs in the rat jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. raybiotech.com [raybiotech.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Solid phase synthesis of (1-deamino,4-valine)-8-D-arginine-vasopressin (DVDAVP), a highly potent and specific antidiuretic agent possessing protracted effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Application Note: Solid-Phase Peptide Synthesis (SPPS) of dVDAVP (Desmopressin)

Executive Summary & Molecule Profile

Desmopressin (dVDAVP) is a synthetic analogue of the endogenous hormone arginine vasopressin (AVP).[1] By deaminating the N-terminal cysteine (replacing it with 3-mercaptopropionic acid, Mpa) and substituting L-Arginine with D-Arginine at position 8, the molecule exhibits prolonged antidiuretic activity with significantly reduced vasopressor effects.

This guide details a robust Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocol for dVDAVP. Unlike standard linear peptides, dVDAVP presents specific challenges: the incorporation of a D-amino acid, the lack of an N-terminal amine (due to Mpa), and the critical formation of a disulfide bridge between Mpa¹ and Cys⁶.

Structural Profile

-

Disulfide Bridge: Mpa¹ – Cys⁶

-

Molecular Weight: ~1069.2 Da

-

Key Modification: N-terminus is capped with 3-mercaptopropionic acid (no free amine).

Synthesis Strategy & Causality

To ensure high purity and scalability, this protocol utilizes a Linear Assembly followed by Solution-Phase Cyclization .

Resin Selection: Rink Amide

-

Choice: Rink Amide MBHA Resin (Loading: 0.3 – 0.6 mmol/g).

-

Reasoning: dVDAVP requires a C-terminal primary amide (-Gly-NH₂). Rink Amide linkers generate this amide directly upon TFA cleavage. Low loading is preferred to minimize aggregation during the assembly of the 9-residue chain.

Protecting Group Strategy (Fmoc/tBu)

-

Standard Side Chains: Tyr(tBu), Gln(Trt), Asn(Trt), D-Arg(Pbf).

-

Cysteine & Mpa Protection: Cys(Trt) and Mpa(Trt).

-

Logic: The Trityl (Trt) group is acid-labile. Upon cleavage with TFA, the Trt groups are removed, releasing the linear peptide with free thiols (-SH). This allows for controlled post-cleavage oxidation in solution, which generally offers better control over inter- vs. intramolecular folding compared to on-resin cyclization for this specific ring size.

The D-Arg Challenge

-

Risk: Racemization of D-Arg back to L-Arg or formation of diastereomers.

-

Mitigation: Use of Fmoc-D-Arg(Pbf)-OH with low-racemization coupling reagents (DIC/Oxyma Pure) and minimized activation times.

Detailed Experimental Protocol

Materials & Reagents

| Component | Specification | Function |

| Resin | Rink Amide MBHA (0.5 mmol/g) | Solid support yielding C-term Amide |

| Amino Acids | Fmoc-Gly-OH, Fmoc-D-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH | Building blocks |

| N-Cap | Trt-Mpa-OH (S-Trityl-3-mercaptopropionic acid) | N-terminal residue (Deaminated Cys) |

| Activator | DIC (Diisopropylcarbodiimide) / Oxyma Pure | Coupling reagents |

| Deprotection | 20% Piperidine in DMF | Fmoc removal |

| Cleavage | TFA / TIS / H₂O / EDT (94:2.5:2.5:[2]1) | Resin cleavage & Global deprotection |

| Oxidant | Iodine (I₂) in Acetic Acid or Methanol | Disulfide bond formation |

Workflow Diagram

Caption: Step-wise workflow for dVDAVP synthesis, highlighting the critical transition from linear assembly to oxidative cyclization.

Step-by-Step Procedure

Phase A: Linear Peptide Assembly

-

Resin Swelling: Place 0.2 mmol Rink Amide resin in a reaction vessel. Swell in DCM (30 min) followed by DMF (30 min).

-

Fmoc Removal: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).

-

Coupling Cycles (Residues 9 to 2):

-

Dissolve 4.0 eq of Fmoc-AA-OH and 4.0 eq of Oxyma Pure in minimal DMF.

-

Add 4.0 eq of DIC.

-

Add activated solution to resin. Shake at room temperature for 60 min.

-

QC: Perform Kaiser Test (Ninhydrin). If blue (positive), recouple.

-

Wash: DMF (3x), DCM (3x), DMF (3x).

-

Repeat for sequence: Gly → D-Arg → Pro → Cys → Asn → Gln → Phe → Tyr.[2]

-

-

Mpa Coupling (Residue 1):

-

Note: Mpa has no amine to deprotect later. This is the final coupling.

-

Couple Trt-Mpa-OH (3-mercaptopropionic acid, S-trityl protected) using standard DIC/Oxyma conditions.

-

Wash thoroughly with DMF and DCM. Do not perform Fmoc deprotection (there is no Fmoc).

-

Phase B: Cleavage and Side-Chain Deprotection

-

Preparation: Wash resin with DCM (5x) and dry under Nitrogen.

-

Cocktail: Prepare TFA / TIS / H₂O / EDT (94 : 2.5 : 2.5 : 1.0).

-

EDT (Ethanedithiol) is critical here to scavenge trityl cations and prevent re-attachment to the sulfur atoms.

-

-

Reaction: Add cocktail to resin. Shake for 2.5 - 3 hours.

-

Precipitation: Filter resin.[4] Drop filtrate into cold Diethyl Ether (-20°C). Centrifuge to pellet the crude linear peptide. Wash pellet 2x with cold ether.[4]

Phase C: Oxidative Cyclization (Disulfide Bond Formation)

Context:[4][5][6] The linear peptide contains two free thiols (from Mpa and Cys). We use Iodine oxidation to form the bridge.

-

Dissolution: Dissolve crude linear peptide in 10% Acetic Acid / H₂O at a concentration of 1 mg/mL.

-

Dilution is key to favor intramolecular (cyclization) over intermolecular (oligomerization) bonding.

-

-

Oxidation: Add a 0.1 M Iodine (I₂) solution in Methanol dropwise with vigorous stirring until a persistent faint yellow color is observed (indicating excess iodine).

-

Incubation: Stir for 30–60 minutes at Room Temperature. Monitor by HPLC for the shift from linear (SH) to cyclic (S-S) form.

-

Quenching: Add 1M Ascorbic Acid or Sodium Thiosulfate solution dropwise until the yellow color disappears (quenching excess Iodine).

Phase D: Purification

-

Column: C18 Preparative Column (e.g., Phenomenex Luna or Waters XBridge).

-

Mobile Phase:

-

Gradient: 10% B to 40% B over 40 minutes (optimize based on analytical run).

-

Analysis: Collect fractions. Analyze via ESI-MS.

-

Target Mass: [M+H]⁺ ≈ 1069.2 Da.

-

Note: The cyclic peptide usually elutes earlier than the linear precursor due to restricted conformation.

-

Analytical Data & Quality Control

Mass Spectrometry Verification

| Species | Theoretical Mass (Monoisotopic) | Expected [M+H]⁺ | Notes |

| Linear Precursor | 1071.4 Da | 1072.4 | Contains 2 x -SH groups |

| Cyclic dVDAVP | 1069.4 Da | 1070.4 | Loss of 2H due to S-S bond |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield of D-Arg | Steric hindrance or Lactam formation | Use Fmoc-D-Arg(Pbf)-OH . Avoid base-mediated activation; use DIC/Oxyma. |

| Oligomers (Dimers) | Concentration too high during cyclization | Ensure dilution is ≤ 1 mg/mL during the iodine oxidation step. |

| Incomplete Mpa Coupling | Trt-Mpa-OH purity or steric bulk | Double couple the Mpa residue. Ensure Trt-Mpa-OH is fresh. |

| Methionine Oxidation | N/A | dVDAVP contains no Met, but Mpa/Cys can over-oxidize to sulfonic acid if Iodine exposure is too long. Quench immediately after reaction completion. |

References

-

Manning, M., et al. (1973).[8] "Solid phase synthesis of (1-deamino,4-valine)-8-D-arginine-vasopressin (DVDAVP), a highly potent and specific antidiuretic agent possessing protracted effects."[8][9] Journal of Medicinal Chemistry. Link

-

Vertex Pharmaceuticals. (2011). "Synthesis of Desmopressin." World Intellectual Property Organization (WO2011011342). Link

- Albericio, F., et al. (2000). "Preparation and handling of peptides containing methionine and cysteine." Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

-

Bachem. (2023). "Solid Phase Peptide Synthesis (SPPS) explained." Bachem Knowledge Center. Link

-

Zaoral, M. (2008).[7][10] "DDAVP (Desmopressin) and solid phase peptide synthesis." Biopolymers.[11][4][10] Link

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. clearsynth.com [clearsynth.com]

- 3. - Creative Peptides [creative-peptides.com]

- 4. WO2011011342A9 - Synthesis of desmopressin - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN112062813B - Synthesis method of desmopressin - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Solid phase synthesis of (1-deamino,4-valine)-8-D-arginine-vasopressin (DVDAVP), a highly potent and specific antidiuretic agent possessing protracted effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DDAVP (Desmopressin) and solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Preparation of dVDAVP Stock Solutions for Receptor Binding Assays: An Application Note and Protocol

Abstract

This comprehensive guide provides a detailed protocol and foundational principles for the preparation of dVDAVP (deamino-arginine vasopressin, Desmopressin) stock solutions intended for use in receptor binding assays. As a synthetic analogue of the natural hormone arginine vasopressin (AVP), dVDAVP is a potent and selective agonist for the vasopressin V2 receptor (V2R), making it an invaluable tool in endocrinology, pharmacology, and drug discovery.[1][2][3] The accuracy and reproducibility of receptor binding data are fundamentally dependent on the quality and integrity of the ligand stock solution. This document outlines the critical considerations and step-by-step procedures to ensure the preparation of stable, active, and reliable dVDAVP solutions.

Introduction: The Critical Role of dVDAVP in V2 Receptor Research

Desmopressin (dVDAVP) is a synthetic octapeptide with potent antidiuretic properties, mediated through its high selectivity for the vasopressin V2 receptor.[2][4] This selectivity makes dVDAVP an essential ligand for in vitro studies of V2R function, including competitive binding assays designed to characterize novel V2R-targeting compounds.[3] The preparation of a high-quality dVDAVP stock solution is the cornerstone of generating reliable and reproducible data in these assays. Factors such as solvent choice, pH, storage conditions, and handling techniques can significantly impact the peptide's stability and activity.[5][6][7] This application note provides a robust protocol grounded in established best practices for peptide handling to mitigate these risks.

Mechanism of Action: dVDAVP and the V2 Receptor Signaling Pathway

dVDAVP selectively binds to V2 receptors, which are Gs-protein-coupled receptors predominantly expressed on the basolateral membrane of renal collecting duct cells.[1][4] This interaction initiates a cAMP-dependent signaling cascade, leading to the translocation of aquaporin-2 water channels to the apical membrane and subsequent water reabsorption.[4] Understanding this pathway is crucial for designing and interpreting receptor binding experiments.

Caption: dVDAVP-V2 Receptor Signaling Pathway.

Physicochemical Properties and Solubility of dVDAVP

A thorough understanding of dVDAVP's properties is essential for its proper handling and the preparation of stock solutions.

| Property | Value | Source |

| Molecular Formula | C46H64N14O12S2·C2H4O2 | [2][8] |

| Molecular Weight | 1129.27 g/mol | [1][2] |

| Appearance | White, fluffy powder | [8] |

| Solubility in Water | ≥100 mg/mL | [1][2][9] |

| Solubility in DMSO | ≥100 mg/mL | [1][2][9] |

| pI (Isoelectric Point) | 11.6 | [8] |

dVDAVP acetate is highly soluble in water and DMSO.[1][2][9] For receptor binding assays, sterile, high-purity water is the recommended primary solvent to avoid the potential confounding effects of organic solvents on receptor-ligand interactions.[6][10]

Core Protocol: Preparation of a 1 mM dVDAVP Stock Solution

This protocol details the preparation of a 1 mM dVDAVP stock solution, a common starting concentration for serial dilutions in receptor binding assays.

Materials and Equipment

-

dVDAVP acetate salt (lyophilized powder)

-

Sterile, nuclease-free water

-

Calibrated analytical balance

-

Sterile, low-adsorption polypropylene microcentrifuge tubes[5]

-

Calibrated micropipettes and sterile, low-retention tips

-

Vortex mixer

Step-by-Step Procedure

-

Equilibration: Before opening, allow the vial of lyophilized dVDAVP to equilibrate to room temperature for at least 30 minutes in a desiccator.[6][12] This critical step prevents condensation of atmospheric moisture, which can compromise the stability of the peptide.[12]

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of dVDAVP. For a 1 mL stock solution of 1 mM, weigh 1.129 mg of dVDAVP acetate.

-

Solvent Addition: Using a calibrated micropipette, add the calculated volume of sterile, nuclease-free water to the microcentrifuge tube containing the dVDAVP powder. For the 1.129 mg of dVDAVP, add 1 mL of water.

-

Dissolution: Gently vortex the solution for 10-15 seconds to ensure complete dissolution. Visually inspect the solution to confirm that no particulate matter remains. If dissolution is slow, brief sonication can be employed.[5]

-

Aliquoting: To avoid repeated freeze-thaw cycles, which are detrimental to peptide stability, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, low-adsorption polypropylene tubes.[5][6][7]

-

Storage: Store the aliquots at -20°C for short-term storage (up to several weeks) or at -80°C for long-term storage (months to years).[7][11] Ensure vials are tightly sealed to prevent evaporation.

Caption: Workflow for dVDAVP Stock Solution Preparation.

Quality Control and Best Practices

The reliability of your assay is directly linked to the quality of your reagents.[13] Implementing quality control (QC) measures for your dVDAVP stock is a self-validating step that ensures consistency.

-

Purity Assessment: Whenever possible, use dVDAVP from a reputable supplier with a certificate of analysis detailing its purity (typically ≥95%).[10]

-

Concentration Verification: For rigorous applications, the concentration of the stock solution can be verified using techniques such as UV-Vis spectrophotometry, if an extinction coefficient is known, or through amino acid analysis.

-

Functional Validation: The ultimate QC test is the performance of the stock solution in the receptor binding assay itself. A new batch of stock solution should be run in parallel with the previous, validated batch to ensure comparable performance (e.g., similar IC50 values in a competition assay).[14]

-

Avoid Contamination: Always use sterile technique, including sterile water, tubes, and pipette tips, to prevent microbial or chemical contamination.[6]

-

pH Considerations: For peptide solutions, maintaining a slightly acidic pH of 5-6 can prolong storage life.[5] While dVDAVP is soluble over a wide pH range, for consistency, using sterile water without pH adjustment is standard practice unless empirical data suggests otherwise for a specific assay buffer system.

Application in Receptor Binding Assays

The prepared dVDAVP stock solution serves as the starting point for creating a dilution series for use in various receptor binding assay formats, such as saturation and competition binding experiments.[15][16]

-

Saturation Binding: Used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled ligand.

-

Competition Binding: The dVDAVP stock is used to create a range of concentrations of unlabeled "cold" ligand to compete with a constant concentration of a radiolabeled "hot" ligand. This allows for the determination of the binding affinity (Ki) of dVDAVP or other unlabeled compounds.[17][18]

The working solutions for the assay are typically prepared by diluting the stock solution in the specific assay buffer. It is crucial to ensure that the final concentration of any solvent carried over from the stock solution is negligible and does not interfere with the assay.[10]

Conclusion

The meticulous preparation and storage of dVDAVP stock solutions are non-negotiable for achieving high-quality, reproducible data in vasopressin V2 receptor binding assays. By adhering to the principles of proper peptide handling—including temperature equilibration, use of appropriate solvents and materials, aliquoting to prevent degradation from freeze-thaw cycles, and proper storage—researchers can ensure the integrity and activity of their dVDAVP ligand. This protocol, grounded in established scientific practices, provides a reliable framework for scientists and drug development professionals to generate trustworthy data in their V2 receptor research endeavors.

References

-

Peptide Handling, dissolution & Storage. NIBSC. [Link]

-

Best Practices for Peptide Storage and Handling. Genosphere Biotechnologies. [Link]

-

Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]

-

How to Store Peptides | Best Practices for Researchers. BPS Bioscience. [Link]

-

PRODUCT MONOGRAPH PrTEVA-DESMOPRESSIN. Teva Canada Limited. [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

-

A practical process for the preparation of [(32)P]S1P and binding assay for S1P receptor ligands. PubMed. [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]

-

Investigation of mechanism of desmopressin binding in vasopressin V2 receptor versus vasopressin V1a and oxytocin receptors: molecular dynamics simulation of the agonist-bound state in the membrane-aqueous system. PubMed. [Link]

-

Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift. PMC. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Desmopressin (DDAVP). LITFL. [Link]

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]

-

What is the protocol for performing a Desmopressin (DDAVP) Challenge Test?. Dr.Oracle. [Link]

-

Application of drug physico chemical characterisation in drug discovery. Merck Group. [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

-

DESMOPRESSIN (DDAVP) IN THE TREATMENT OF BLEEDING DISORDERS. WFH. [Link]

-

Development of peptide receptor binding assays: methods to avoid false negatives. PubMed. [Link]

-

DDAVP Challenge. The Royal Children's Hospital. [Link]

-

A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. NIH. [Link]

-

The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. PMC. [Link]

-

Strategies in neuropeptide receptor binding research. PubMed. [Link]

-

Drug Solubility. International Journal of Research in Engineering and Science. [Link]

-

Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

Sources

- 1. apexbt.com [apexbt.com]

- 2. selleck.co.jp [selleck.co.jp]

- 3. Investigation of mechanism of desmopressin binding in vasopressin V2 receptor versus vasopressin V1a and oxytocin receptors: molecular dynamics simulation of the agonist-bound state in the membrane-aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. litfl.com [litfl.com]

- 5. NIBSC - Peptide Storage [nibsc.org]

- 6. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]

- 7. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. selleckchem.com [selleckchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. jpt.com [jpt.com]

- 12. peptide.com [peptide.com]

- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biophysics-reports.org [biophysics-reports.org]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Researcher's Guide to Dosage Calculation and Administration of 1-Deamino-4-val-8-arg-vasopressin (dDAVP) in Rat Antidiuretic Models

Introduction

1-Deamino-8-D-arginine vasopressin, commonly known as desmopressin or dDAVP, is a synthetic structural analogue of the natural human hormone arginine vasopressin (AVP). Its development was a landmark in renal pharmacology, offering a molecule with potent antidiuretic activity while minimizing the vasopressor effects associated with native AVP.[1][2] The key structural modifications result in an antidiuretic-to-vasopressor action ratio of 2000-4000:1, compared to 1:1 for AVP.[3] This remarkable selectivity for the vasopressin V2 receptor makes dDAVP an indispensable tool for researchers.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practicalities of using dDAVP to establish robust and reproducible antidiuretic models in rats. We will delve into the underlying pharmacology, provide a logical framework for dose calculation, and present a detailed, field-proven protocol for administration and assessment of the antidiuretic response.

Scientific Foundation: The Pharmacology of dDAVP

A precise understanding of dDAVP's mechanism of action is fundamental to designing effective experiments and interpreting results accurately. The drug's efficacy is rooted in its high-affinity interaction with a specific receptor and a well-defined downstream signaling cascade.

Mechanism of Action

dDAVP exerts its antidiuretic effect by selectively binding to the vasopressin V2 receptors, which are predominantly located on the basolateral membrane of the principal cells in the kidney's distal convoluted tubules and collecting ducts.[4] The V2 receptor is a Gs-protein coupled receptor.[4] Upon binding of dDAVP, the Gs protein activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA).[1] PKA then phosphorylates specific proteins that promote the fusion of vesicles containing Aquaporin-2 (AQP2) water channels with the apical (luminal) membrane of the cell.[1][5] This insertion of AQP2 channels dramatically increases the membrane's permeability to water, leading to enhanced water reabsorption from the tubular fluid back into the bloodstream, resulting in decreased urine volume (antidiuresis) and increased urine concentration (osmolality).[4][5]

V2 Receptor Signaling Pathway

The sequence of events from receptor binding to physiological response is critical for understanding the drug's effect.

Caption: dDAVP-induced V2 receptor signaling cascade in renal collecting duct cells.

Pharmacokinetic Considerations in Rats

The route of administration significantly impacts the bioavailability and duration of action of dDAVP. When administered by injection (intravenous or subcutaneous), dDAVP has an antidiuretic effect that is approximately ten times greater than an equivalent dose administered intranasally.[6][7] Oral bioavailability is even lower, estimated to be around 0.16% compared to the intravenous route.[8] For preclinical studies in rats requiring consistent and reproducible effects, subcutaneous (SC) or intravenous (IV) administration is strongly recommended. The half-life of dDAVP is also significantly longer than native vasopressin, contributing to its prolonged duration of action.[6][9]

Dosage Calculation Protocol

Accurate dosage calculation is the cornerstone of a successful and reproducible study. The process is straightforward and relies on three key parameters.

Principle of Dose Calculation

The fundamental formula for calculating the volume of drug solution to administer is:

Volume to Administer (mL) = [Animal Weight (kg) × Dose Rate (µg/kg)] / Stock Solution Concentration (µg/mL) [10][11]

This ensures that each animal receives a precise dose proportional to its body weight.

Recommended Dose Ranges for Rat Models

The optimal dose of dDAVP depends on the route of administration and the desired intensity and duration of the antidiuretic effect. The following table summarizes doses cited in preclinical rat studies, providing an evidence-based starting point for experimental design.

| Route of Administration | Dose Range (µg/kg) | Study Context / Notes | Source(s) |

| Oral (gavage) | 5 - 20 µg/kg | Antidiuretic efficacy studies in Wistar rats. Note the higher dose required due to low bioavailability. | [12] |

| Subcutaneous (SC) / Intravenous (IV) | 0.05 - 10 µg/kg | Teratology and developmental studies. This range is suitable for inducing physiological antidiuresis. | [6][13] |

| Intravenous (IV) | 9 - 241 µg/kg | Developmental toxicity studies. Higher end of this range may induce maximal, prolonged antidiuresis. | [14] |

Causality Insight: For most standard antidiuretic models, a subcutaneous dose in the range of 0.1 to 2.0 µg/kg is a robust starting point. This range balances a potent antidiuretic effect with a minimized risk of adverse effects like hyponatremia from excessive water retention.[2] Higher doses may be used to model conditions of extreme water retention or to overcome experimental antagonists.

Step-by-Step Calculation Example

Let's calculate the injection volume for a typical experiment.

-

Animal: A 250 g Wistar rat

-

Target Dose Rate: 1.0 µg/kg (subcutaneous)

-

Stock Solution: dDAVP purchased at a concentration of 4.0 µg/mL

Step 1: Convert Animal Weight to Kilograms (kg) Weight (kg) = 250 g / 1000 g/kg = 0.25 kg

Step 2: Calculate the Total Dose Required (µg) Total Dose (µg) = Weight (kg) × Dose Rate (µg/kg) Total Dose (µg) = 0.25 kg × 1.0 µg/kg = 0.25 µg

Step 3: Calculate the Volume to Inject (mL) Volume (mL) = Total Dose (µg) / Stock Concentration (µg/mL) Volume (mL) = 0.25 µg / 4.0 µg/mL = 0.0625 mL

Result: You would administer 0.0625 mL of the 4.0 µg/mL dDAVP stock solution to the 250 g rat. For such small volumes, it is often necessary to dilute the stock solution to ensure accurate and repeatable administration using standard syringes (e.g., a 1:10 dilution in sterile saline).

Experimental Protocol: Induction and Assessment of Antidiuresis

This protocol outlines a standard workflow for administering dDAVP subcutaneously to rats and measuring the resulting antidiuretic effect.

Materials and Reagents

-

dDAVP solution (e.g., 4 µg/mL)

-

Sterile 0.9% saline for injection

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

Metabolic cages for individual housing and urine collection

-

1 mL syringes with 25-27 gauge needles

-

Osmometer for measuring urine osmolality

-

Graduated tubes for urine volume measurement

-

Analytical balance for weighing rats

Experimental Workflow Diagram

This diagram illustrates the logical flow of the experimental procedure.

Caption: Standard workflow for an acute rat antidiuresis study using dDAVP.

Step-by-Step Procedure

-

Animal Acclimatization: House rats individually in metabolic cages for at least 3 days prior to the experiment to allow them to adapt and to ensure stable baseline measurements. Provide free access to standard chow and water.

-

Baseline Data Collection: Over a 24-hour period immediately preceding the experiment, collect urine from each rat. Measure and record the total urine volume (mL) and the urine osmolality (mOsm/kg). This serves as the internal control for each animal.

-

Preparation for Dosing: On the day of the experiment, record the precise body weight of each rat.

-

dDAVP Solution Preparation & Dosage Calculation: Based on the target dose rate and the animal's weight, calculate the required injection volume as described in Section 3.3. If necessary, prepare a fresh dilution of the dDAVP stock solution with sterile 0.9% saline to achieve a practical injection volume (e.g., 0.1-0.5 mL).

-

Subcutaneous Administration:

-

Gently restrain the rat.

-

Lift the loose skin over the dorsal (back) area, between the shoulder blades, to form a "tent".

-

Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body. Be careful not to puncture the underlying muscle.

-

Inject the calculated volume of dDAVP solution. A small bleb should be visible under the skin, confirming subcutaneous delivery.[15]

-

Withdraw the needle and return the rat to its metabolic cage.

-

-

Post-Administration Monitoring:

-

Immediately begin timed urine collection. Collection intervals can vary depending on the study's objectives (e.g., hourly for the first 4 hours, then at 8 and 24 hours).

-

Ensure continued free access to water and food.

-

-

Data Collection and Analysis:

-

At the end of each collection period, measure and record the urine volume and osmolality.

-

Analyze the data by comparing the post-administration values to the baseline values for each animal. The expected outcome is a significant decrease in urine volume and a significant increase in urine osmolality.

-

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. The inclusion of a baseline measurement period for each animal acts as its own internal control. A successful experiment is validated when a statistically significant change in urine volume and osmolality is observed post-dDAVP administration compared to the pre-dose baseline. The magnitude of this change should be dose-dependent, providing an internal check on the biological activity of the compound and the accuracy of the procedure. For prolonged studies (multiple days), be aware of the potential for "escape" from the antidiuretic effect, a phenomenon where the response to dDAVP may diminish over time.[16]

References

-

Desmopressin (DDAVP) - LITFL. (2024). LITFL. [Link]

-

Singh, M., & Bains, K. (2023). Desmopressin. In StatPearls. StatPearls Publishing. [Link]

-

The Open Sanctuary Project. (2023). Calculating Medication Doses: A How-To Guide For Animal Caregivers. [Link]

-

Desmopressin Animal Study Protocol. (n.d.). Scribd. [Link]

-

Kaufmann, J. E., et al. (2003). Desmopressin (DDAVP) induces NO production in human endothelial cells via V2 receptor- and cAMP-mediated signaling. Journal of Thrombosis and Haemostasis, 1(4), 821-828. [Link]

-

Pandy, V. (2020). A Simple Method for Animal Dose Calculation in Preclinical Research. EC Pharmacology and Toxicology, 8(3), 01-02. [Link]

-

What is the mechanism of action of desmopressin (synthetic analogue of vasopressin)? (2024). AIBlog. [Link]

-

Mechanism of Action of Desmopressin. (2024). Pharmacy Freak. [Link]

-

Desmopressin Combined Animal and Human Trial Protocol. (n.d.). Scribd. [Link]

-

Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. [Link]

-

Vrsalovic, M., et al. (1998). Stability and perfusion studies of Desmopressin (dDAVP) and prodrugs in the rat jejunum. International Journal of Pharmaceutics, 164(1-2), 21-29. [Link]

-

Certified Wildlife Rehabilitator. (n.d.). Drug Dosage Study Guide. [Link]

-

OSU CVM Veterinary Clinical and Professional Skills Center. (n.d.). Drug Dose Calculation. [Link]

-

Gross, P. A., & Anderson, R. J. (1983). Mechanisms of Escape from Desmopressin in the Rat. Journal of Clinical Investigation, 71(5), 1369-1377. [Link]

-

Valen G, et al. (2021). Animal models for diabetes insipidus. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1867(11), 166223. [Link]

-

Sanofi-Aventis U.S. LLC. (n.d.). DDAVP Injection (desmopressin acetate). [Link]

-

DDAVP, Stimate (desmopressin) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. [Link]

-

Cort, J. H., et al. (1974). Antidiuretic action of 1-deamino-(8-D-arginine)-vasopressin in unanesthetized rats. The Journal of Pharmacology and Experimental Therapeutics, 188(1), 241-247. [Link]

-

A better way to deliver DDAVP. (n.d.). accessdata.fda.gov. [Link]

-

DDAVP: Package Insert / Prescribing Information / MOA. (2024). Drugs.com. [Link]

-

Desmopressin: Package Insert / Prescribing Information / MOA. (2024). Drugs.com. [Link]

-

Pullan, P. T., et al. (1977). DDAVP in the treatment of diabetes insipidus: a clinical study. The Medical Journal of Australia, 2(4), 113-116. [Link]

-

Desmopressin Acetate Tablets - Prescribing Information. (n.d.). FDA. [Link]

-

Desmopressin Acetate Injection, USP. (n.d.). DailyMed. [Link]

-

desmopressin acetate (1-deamino-8-D-arginine vasopressin). (n.d.). Nursing Central. [Link]

-

Lee, W. P., et al. (1976). Vasopressin analog DDAVP in the treatment of diabetes insipidus. American Journal of Diseases of Children, 130(2), 166-169. [Link]

-

DDAVP® Injection Desmopressin Acetate Injection, USP 4 µg/mL Antihemorrhagic Antidiuretic. (2019). Ferring Canada. [Link]

-

Edwards, C. R., et al. (1973). Vasopressin Analogue DDAVP in Diabetes Insipidus: Clinical and Laboratory Studies. British Medical Journal, 3(5876), 375–378. [Link]

-

Cobb, W. E., et al. (1978). Neurogenic diabetes insipidus: management with dDAVP (1-desamino-8-D arginine vasopressin). Annals of Internal Medicine, 88(2), 183-188. [Link]

-

Subcutaneous route of drug administration in rats. (2020). YouTube. [Link]

Sources

- 1. pharmacyfreak.com [pharmacyfreak.com]

- 2. ferring.ca [ferring.ca]

- 3. litfl.com [litfl.com]

- 4. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. products.sanofi.us [products.sanofi.us]

- 7. labeling.pfizer.com [labeling.pfizer.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Vasopressin Analogue DDAVP in Diabetes Insipidus: Clinical and Laboratory Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cwrexam.org [cwrexam.org]

- 11. Drug Dose Calculation – OSU CVM Veterinary Clinical and Professional Skills Center Handbook [ohiostate.pressbooks.pub]

- 12. scribd.com [scribd.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Desmopressin: Package Insert / Prescribing Information / MOA [drugs.com]

- 15. m.youtube.com [m.youtube.com]

- 16. ahajournals.org [ahajournals.org]

Technical Support Center: Troubleshooting dVDAVP Peptide Aggregation

Executive Summary: The dVDAVP Solubility Paradox

Subject: dVDAVP ([Deamino-Cys1, Val4, D-Arg8]-Vasopressin) Core Challenge: Hydrophobic Aggregation in Physiological Buffers

dVDAVP is a synthetic analogue of vasopressin, structurally related to Desmopressin (dDAVP).[1] While dDAVP contains a Glutamine (Gln) at position 4, dVDAVP substitutes this with Valine (Val) .[1] This single amino acid substitution significantly increases the hydrophobicity of the peptide's core.

While dVDAVP exhibits enhanced membrane permeability and enzymatic stability compared to its parent compounds, this lipophilicity creates a "solubility paradox": the very feature that improves its pharmacokinetics makes it highly prone to aggregation in aqueous, high-salt environments like PBS or cell culture media.

This guide provides a root-cause analysis and field-proven protocols to prevent and reverse dVDAVP aggregation.

Part 1: Diagnostic Checklist

Before altering your protocol, confirm the nature of the instability.

| Symptom | Probable Cause | Immediate Action |

| Cloudiness / Turbidity | Macroscopic Aggregation | Stop. Do not filter (you will lose peptide).[1] Add 10% Acetic Acid or DMSO. |

| Gel Formation | Hydrogel Network (Amyloid-like) | Irreversible at high conc. Dilute immediately with 6M Guanidine-HCl if recovery is essential. |

| Loss of Bioactivity | Oligomerization | Check concentration via HPLC. Oligomers may not bind the V2 receptor effectively. |

| HPLC "Ghost" Peaks | Hydrophobic Adsorption | Peptide is sticking to the column or tubing. Switch to a C4 column and check injector loop. |

Part 2: Troubleshooting Guide (Q&A)

Category 1: Solubilization & Buffer Compatibility[1][2]

Q1: I dissolved dVDAVP directly in PBS (pH 7.4), and it precipitated immediately. Why? A: This is a classic "Salting Out" effect acting on a hydrophobic cation.

-

The Mechanism: dVDAVP has a net charge of +1 (Arg8) and no acidic residues. In pure water, electrostatic repulsion between the positively charged Arg residues prevents aggregation.[1] When you add PBS, the high concentration of ions (Na+, K+, Cl-, PO4---) shields these positive charges (Debye screening).[1] Without this electrostatic barrier, the hydrophobic Val4, Phe3, and Tyr2 residues drive the molecules together to exclude water, leading to precipitation.[1]

-

The Fix: Always dissolve dVDAVP in pure water or 0.1% Acetic Acid first to generate a concentrated stock. Only introduce buffers after the peptide is fully solvated, and do so slowly.

Q2: What is the maximum solubility of dVDAVP? A:

-

In Pure Water / 0.1% Acetic Acid: ~10–20 mg/mL.[1]

-

In PBS (pH 7.4): Drastically lower, often < 2 mg/mL.[1]

-

In DMSO: > 20 mg/mL.[1]

-

Recommendation: Keep working concentrations in aqueous buffers below 0.5 mg/mL to ensure stability.[1]

Q3: Can I use DMSO to prevent aggregation? A: Yes, and it is highly recommended for dVDAVP.[1] Dissolving the peptide in 100% DMSO creates a "solvation shell" around the hydrophobic Valine residue. When you dilute this stock into your aqueous buffer, the DMSO helps maintain the peptide as a monomer.

-

Limit: Keep final DMSO concentration < 1% for cell-based assays to avoid solvent toxicity.

Category 2: pH and Stability

Q4: What is the optimal pH for storage vs. assay? A:

-

Storage pH: pH 4.0 – 6.0 . dVDAVP is most stable in slightly acidic conditions. At this pH, the peptide remains fully protonated and soluble.

-

Assay pH: pH 7.0 – 7.4 . While you must perform assays at physiological pH, minimize the time the peptide spends in this environment. Prepare fresh dilutions immediately before use.

Q5: My peptide solution is clear, but the concentration is lower than calculated. Where did it go? A: It likely adsorbed to the plasticware. The hydrophobic nature of dVDAVP (driven by Val4) causes it to bind avidly to polypropylene (eppendorf tubes) and polystyrene.

-

Solution: Use Low-Retention (Siliconized) tips and tubes . Alternatively, add 0.01% Tween-20 or BSA (0.1%) to the buffer to block non-specific binding sites.

Part 3: Step-by-Step Protocols

Protocol A: The "Solvent-First" Solubilization Method (Recommended)

Use this method for preparing stock solutions to ensure monomeric dispersion.

-

Calculate: Determine the volume of solvent needed for a 10 mM or 5 mg/mL stock.

-

Initial Dissolution: Add 100% DMSO (or DMF) to the lyophilized powder.

-

Volume: Use 10-20% of the final target volume.

-

Action: Vortex vigorously for 30 seconds. Ensure no visible particles remain.

-

-

Dilution: Slowly add sterile deionized water (or 0.1% Acetic Acid) to reach the final stock volume.

-

Why? This creates a stable stock (e.g., in 10% DMSO/Water) that resists aggregation during freezing.[1]

-

-

Aliquot & Store: Dispense into small aliquots (e.g., 20 µL) and store at -20°C. Do not freeze-thaw more than once.

Protocol B: Rescuing an Aggregated Sample

Use this if you have already added buffer and see precipitation.

-

Acidify: Add Glacial Acetic Acid dropwise to the sample until the final concentration is ~10% (v/v). Vortex.

-

Sonication: Sonicate in a water bath for 5–10 minutes. The combination of low pH and sonic energy often disrupts hydrophobic clusters.

-

Organic Spike: If still cloudy, add DMSO to a final concentration of 5–10%.[1]

-

Clarification: Centrifuge at 10,000 x g for 5 minutes.

-

Note: Use the supernatant, but re-quantify the concentration via UV absorbance (A280) using the extinction coefficient of Tyrosine (

), as you may have lost mass in the pellet.

-

Part 4: Visualizing the Mechanism

Figure 1: Solubilization Decision Tree

A logical flow to determine the correct solvent system based on your application.

Caption: Decision matrix for solubilizing dVDAVP. The choice of initial solvent is critical to preventing the nucleation of aggregates.

Figure 2: The Hydrophobic Aggregation Pathway

Understanding why Val4 substitution destabilizes the peptide in salt.

Caption: Mechanism of dVDAVP aggregation. In high salt, the protective positive charge of Arg8 is shielded, allowing the hydrophobic Val4 residues to drive aggregation.[1]

Part 5: Physicochemical Data Summary

| Property | dDAVP (Desmopressin) | dVDAVP (Val4-Analogue) | Implication for Handling |

| Sequence | Mpa-Tyr-Phe-Gln -Asn-Cys-Pro-D-Arg-Gly-NH2 | Mpa-Tyr-Phe-Val -Asn-Cys-Pro-D-Arg-Gly-NH2 | Val4 increases hydrophobicity significantly. |

| Net Charge (pH 7) | +1 | +1 | Cationic, but weak repulsion.[1] |

| Solubility (Water) | ~ 50 mg/mL | ~ 10-20 mg/mL | Good in pure water. |

| Solubility (PBS) | ~ 2 mg/mL | < 0.5 mg/mL (Est.) | Critical Risk Zone. |

| pI (Isoelectric Point) | > 10 | > 10 | Remains cationic at physiological pH.[1] |

| Hydropathy Index | Hydrophilic (Gln) | Hydrophobic (Val) | Requires organic co-solvent for high conc.[1] |

References

-

Identification of dVDAVP: Manning, M., et al. "Design of potent and selective agonists for the human vasopressin V1b receptor based on modifications of [deamino-Cys1]arginine vasopressin at position 4."[2] Journal of Medicinal Chemistry 47.9 (2004): 2375-2388.[2]

-

Peptide Solubility & Aggregation Mechanisms: BenchChem Technical Support. "Preventing Aggregation in Peptides: Hydrophobic Interactions and Troubleshooting."

-

Desmopressin (dDAVP) Physicochemical Properties: Cayman Chemical Product Information. "Desmopressin (trifluoroacetate salt) Solubility and Stability."

-

Vasopressin Analogue Pharmacology: Deranged Physiology. "Pharmacology of vasopressin and its analogues."

-

General Peptide Handling Guidelines: Sigma-Aldrich. "Handling and Solubility of Peptides."

Sources

Technical Support Center: Optimizing pH Stability for 1-Deamino-4-val-8-arg-vasopressin (Desmopressin) Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Deamino-4-val-8-arg-vasopressin, commonly known as Desmopressin, is a synthetic analogue of the natural hormone vasopressin.[1] Its structure is modified to increase its antidiuretic activity and prolong its half-life, making it a valuable therapeutic agent for conditions such as central diabetes insipidus and certain bleeding disorders.[1][2] However, as a peptide, Desmopressin is susceptible to chemical degradation in aqueous solutions, a process highly influenced by pH.[3][4] The primary degradation pathways include hydrolysis of peptide bonds and deamidation, which can lead to a loss of potency and the formation of impurities.[5][6]

This technical guide provides a comprehensive framework for understanding and controlling the pH-dependent stability of Desmopressin solutions to ensure the integrity and reliability of your experimental results and drug formulations.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the formulation and handling of Desmopressin solutions.

Q1: What is the optimal pH for ensuring the stability of Desmopressin in an aqueous solution?

A1: The optimal pH for maximizing the stability of Desmopressin in solution is in the acidic range of 4.0 to 5.0 .[3][4] Within this pH window, the rates of both acid- and base-catalyzed hydrolysis are minimized.[3] This specific pH range represents the inflection point where the degradation rate is at its lowest.[4]

Q2: Which buffer systems are most suitable for Desmopressin solutions?

A2: Acetate and citrate buffers are highly recommended for formulating Desmopressin solutions as they have a pKa value that provides strong buffering capacity within the optimal pH 4.0-5.0 range.[7][8]

-

Acetate Buffer: With a pKa around 4.76, it is an excellent choice for maintaining the pH where Desmopressin is most stable.

-

Citrate Buffer: Offers good buffering capacity in this range as well.

Conversely, phosphate buffers are generally not recommended as their primary buffering range is closer to neutral pH, which can accelerate Desmopressin degradation.[8]

Q3: How does temperature impact the stability of Desmopressin solutions?

A3: Temperature is a critical factor in the stability of Desmopressin solutions. Elevated temperatures accelerate degradation reactions.[3] Therefore, it is recommended to store Desmopressin solutions under refrigerated conditions (2°C to 8°C) .[9] For long-term storage, storing at -20°C may be an option, though it is essential to validate the stability of the solution through freeze-thaw cycles.[10]

Q4: What are the primary chemical degradation pathways for Desmopressin in solution?

A4: The main chemical instabilities for peptides like Desmopressin in aqueous solutions are:

-

Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid residues, is a significant degradation pathway.[11]

-

Deamidation: The conversion of asparagine (Asn) or glutamine (Gln) residues to their corresponding carboxylic acids is a common degradation route.[5][6]

-

Oxidation: Amino acids such as methionine, cysteine, histidine, tryptophan, and tyrosine are susceptible to oxidation.[5]

-

Disulfide Bond Scrambling: Incorrect formation of disulfide bonds can alter the peptide's three-dimensional structure and lead to loss of activity.[5]

Q5: Are there any visual indicators of Desmopressin degradation?

A5: While analytical methods are necessary for definitive stability assessment, visual inspection can provide initial clues. Look for:

-

Precipitation or Cloudiness: This can indicate peptide aggregation or reduced solubility, possibly due to a pH shift.

-

Color Change: Any deviation from a clear, colorless solution may suggest chemical degradation.

It is important to note that a significant loss of potency can occur without any visible changes.[12]

PART 2: Troubleshooting Guides

This section provides structured approaches to address specific problems you may encounter during your experiments.

Issue 1: Rapid Loss of Potency in Solution

Symptoms: HPLC analysis reveals a significant decrease in the main Desmopressin peak and an increase in degradation-related peaks over a short period.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting Desmopressin potency loss.

Expert Insights:

-

pH is Paramount: The most common cause of rapid degradation is an incorrect pH.[3][7] Even a small deviation from the optimal 4.0-5.0 range can significantly increase the rate of hydrolysis and deamidation.

-

Temperature Abuse: Leaving solutions at room temperature for extended periods will accelerate degradation.[3] Always minimize the time solutions spend outside of refrigerated or frozen storage.

-

Buffer Quality: The use of low-quality reagents or improperly prepared buffers can lead to a lack of pH control, directly impacting stability.

Issue 2: Solution Appears Cloudy or Contains Precipitate

Symptoms: The solution is no longer clear and may contain visible particles.

Troubleshooting Workflow:

Caption: Troubleshooting guide for precipitation issues.

Expert Insights:

-

Solubility and pH: Desmopressin's solubility can be pH-dependent. A shift towards a more neutral pH can decrease its solubility and lead to precipitation.

-

Aggregation: Peptides can aggregate, especially at higher concentrations or if subjected to physical stress like vigorous shaking.[11] Surfactants like Tween 80 are sometimes used in formulations to prevent aggregation, but their own stability must be considered.[11]

-

Adsorption: Peptides can adsorb to surfaces, particularly glass. If you observe a decrease in concentration without signs of chemical degradation, consider using polypropylene or other low-protein-binding containers.

PART 3: Key Experimental Protocols & Data

Protocol 1: Preparation of a Stabilized Desmopressin Stock Solution

Objective: To prepare a 1 mg/mL Desmopressin solution in a stability-optimized buffer.

Materials:

-

Desmopressin Acetate (lyophilized powder)

-

Sodium Acetate Trihydrate (ACS grade or higher)

-

Glacial Acetic Acid (ACS grade or higher)

-

High-Purity Water (e.g., WFI or 18.2 MΩ·cm)

-

Calibrated pH meter

-

Sterile, low-protein-binding vials

Procedure:

-

Prepare 0.1 M Acetate Buffer (pH 4.5): a. Dissolve 13.6 g of sodium acetate trihydrate in approximately 900 mL of high-purity water. b. Adjust the pH to 4.5 by adding glacial acetic acid dropwise while monitoring with a calibrated pH meter. c. Bring the final volume to 1000 mL with high-purity water. d. Filter the buffer through a 0.22 µm sterile filter.

-

Reconstitute Desmopressin: a. Aseptically weigh the required amount of Desmopressin Acetate powder. b. Add the pH 4.5 acetate buffer to the powder to achieve a final concentration of 1 mg/mL. c. Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking or vortexing.

-

Storage: a. Aliquot the solution into sterile, low-protein-binding vials. b. Store immediately at 2-8°C, protected from light.

Protocol 2: Forced Degradation Study to Confirm Stability-Indicating Method

Objective: To generate degradation products of Desmopressin to ensure the analytical method can separate them from the intact peptide.

Procedure:

-

Prepare Samples: Prepare several aliquots of your Desmopressin solution (e.g., 100 µg/mL in pH 4.5 buffer).

-

Apply Stress Conditions:

-

Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 4 hours.

-

Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 2 hours.

-

Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

-

Thermal Stress: Incubate a sample at 80°C for 24 hours.

-

Control: Keep one sample at 2-8°C.

-

-

Neutralize and Analyze: Before analysis, neutralize the acid and base-stressed samples. Analyze all samples by RP-HPLC with UV detection (typically at 220 nm).[13][14]

-

Evaluate: A stability-indicating method will show a decrease in the main Desmopressin peak and the appearance of new, well-resolved peaks corresponding to the degradation products.

Data Summary: pH and Temperature Effects on Stability

The following table summarizes the expected stability profile of Desmopressin under various conditions.

| Condition | pH | Temperature | Expected Stability | Primary Degradation Pathway |

| Optimal | 4.0 - 5.0 | 2-8°C | High | Minimal degradation |

| Sub-optimal | 4.0 - 5.0 | 25°C | Moderate | Accelerated hydrolysis/deamidation |

| Non-optimal | > 6.0 | 2-8°C | Low to Moderate | Base-catalyzed hydrolysis |

| Non-optimal | < 3.5 | 2-8°C | Low | Acid-catalyzed hydrolysis[3] |

| Stressed | Any | > 40°C | Very Low | Rapid, multiple pathways[3] |

References

- Dai, Y., et al. (2013). Effect of pH, temperature and light on stability of desmopressin acetate.

- Law, S.L., et al. (2003). Stability of desmopressin loaded in liposomes. PubMed.

- Yanfen Biotech. (2024). Stability Issues of Peptide Drugs and Their Solutions. Yanfen Biotech.

- Manning, M., et al. (1973). Solid phase synthesis of (1-deamino,4-valine)-8-D-arginine-vasopressin (DVDAVP), a highly potent and specific antidiuretic agent possessing protracted effects. Journal of Medicinal Chemistry.

- Vlasak, J., & Ionescu, R. (Eds.). (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI.

- Frokjaer, S., & Otzen, D. E. (2005). Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC - NIH.

- Sanofi. (n.d.).

- AA Pharma. (2013). 10 µ g/spray (Desmopressin Acetate Nasal Solution USP) ANTIDIURETIC. AA Pharma.

- Law, S.L., et al. (2003). Stability of Desmopressin Loaded in Liposomes.

- Zhang, J., et al. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. NSF Public Access Repository.

- Ferring Pharmaceuticals. (2018). Desmopressin Acetate - [Product Monograph Template - Standard]. Ferring Pharmaceuticals.

- GlobalRPH. (2018). Dilution Desmopressin (DDAVP ®). GlobalRPH.

- Singh, G., & Tadi, P. (2023). Desmopressin.

- Azeez, R., et al. (2018). A Novel Validated Stability Indicating Qbd Based Assay Method For The Quantification Of Desmopressin Acetate By High Performance Liquid Chromatography. International Journal of Pharmaceutical Sciences.

- Law, S.L., et al. (2003). Stability of Desmopressin Loaded in Liposomes.

- Creative Peptides. (n.d.). How to Enhance the Pharmacokinetic Stability of Peptides?.

- El-Sherif, Z. A., et al. (2019). Comparative study of extension area based methods for spectrophotometric determination of desmopressin acetate in the presence of its acid-induced degradation products.

- Forest, J.M., et al. (2024).

- United States Biological. (n.d.). Vasopressin [Deamino-Pen1, Val4, D-Arg8] - Data Sheet.

- Life in the Fast Lane (LITFL). (2024). Desmopressin (DDAVP). LITFL.

- Wikipedia. (n.d.). Desmopressin. Wikipedia.

- Ferring Pharmaceuticals. (2018).

- Manning, M., et al. (1973). Solid phase synthesis of (1-deamino,4-valine)-8-D-arginine-vasopressin (DVDAVP), a highly potent and specific antidiuretic agent possessing protracted effects. PubMed.

- Le Beller, C., et al. (2025).

- Atyabi, F., et al. (2011). Development and Validation of a Reversed-Phase High-performance Liquid Chromatography Method for Determination of Desmopressin in Chitosan Nanoparticles. PMC.